![molecular formula C8H12N6 B1475684 3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amin CAS No. 2092489-71-7](/img/structure/B1475684.png)
3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amin
Übersicht
Beschreibung
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a useful research compound. Its molecular formula is C8H12N6 and its molecular weight is 192.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihre Wirksamkeit gegen Bakterienstämme wie Staphylococcus aureus (S. aureus) und Escherichia coli (E. coli) getestet. Die minimalen Hemmkonzentrationen (MHK) wurden mittels der Mikroverdünnungsmethode bestimmt, was ihr Potenzial als antibakterielles Mittel aufzeigt .
Antifungalaktivität
Ähnlich wie bei ihren antibakteriellen Eigenschaften wurde diese Verbindung auch auf ihre antifungale Aktivität untersucht. Die Wirksamkeit wurde anhand der Durchmesser der Hemmzonen gemessen, was auf ihre Verwendung bei der Behandlung von Pilzinfektionen hindeutet .
Antivirale Aktivität
Die Derivate der Verbindung haben eine potenzielle antivirale Aktivität gegen Viren wie Herpes simplex Virus gezeigt. Dies wurde mittels eines verbesserten Plaque-Reduktions-Assays an Vero-Affennierenzellen getestet .
Kinasehemmung
Derivate dieser Verbindung wurden synthetisiert und auf ihre inhibitorische Aktivität gegenüber c-Met/VEGFR-2-Kinasen untersucht. Diese Enzyme sind entscheidend in den Signalwegen von Krebszellen, was die Derivate der Verbindung für die Krebsforschung wertvoll macht .
Antiproliferative Aktivitäten
Neben der Kinasehemmung wurden diese Derivate in vitro auf antiproliferative Aktivitäten gegen verschiedene Zelllinien getestet. Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung von Krebstherapien hin .
Chemische Synthese und Charakterisierung
Die Verbindung dient als zentrales Gerüst für die Synthese neuer Derivate. Diese Derivate wurden mit Techniken wie Schmelzpunktbestimmung, NMR-Spektroskopie und Massenspektrometrie charakterisiert, was die Rolle der Verbindung in der chemischen Forschung hervorhebt .
Wirkmechanismus
Target of Action
Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
It is known that similar compounds exhibit antibacterial activities These compounds may interact with bacterial cells, leading to their death or inhibition of growth
Biochemical Pathways
Similar compounds have shown to affect bacterial growth , suggesting that this compound may interfere with the biochemical pathways essential for bacterial survival and proliferation.
Result of Action
Similar compounds have shown antibacterial activities , suggesting that this compound may also exhibit similar effects
Biochemische Analyse
Biochemical Properties
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . It interacts with enzymes such as c-Met kinase, which is involved in various cellular processes, including cell growth and differentiation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent anticancer activity against cell lines such as A549, MCF-7, and HeLa by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects cellular metabolism by altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA, and acts as an intercalator, disrupting the DNA structure and inhibiting replication . Furthermore, it inhibits enzymes like c-Met kinase by binding to their active sites, leading to a decrease in their activity . These interactions result in changes in gene expression and cellular function, contributing to its antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions and retains its activity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine vary with different dosages. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its therapeutic effects . The distribution pattern is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.
Subcellular Localization
The subcellular localization of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-13(2)7-8-12-11-6(5-9)14(8)4-3-10-7/h3-4H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBMBDKPJBJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


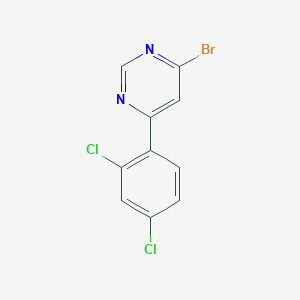
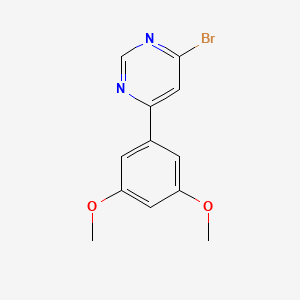
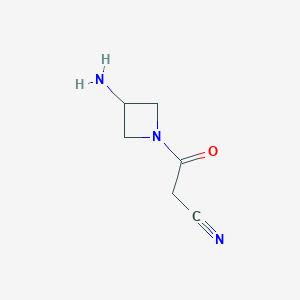
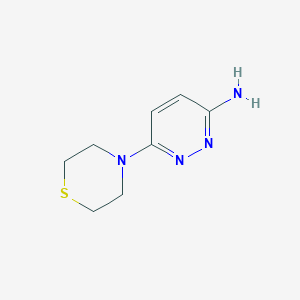
![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)

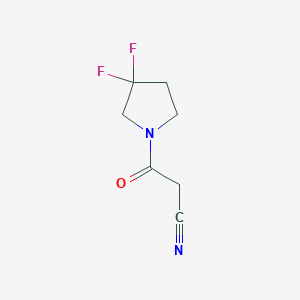
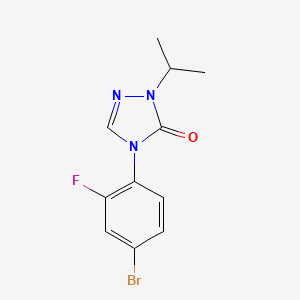
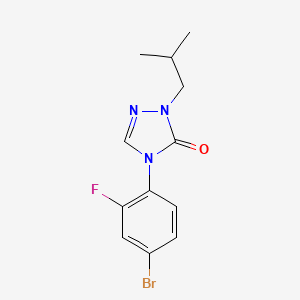
![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
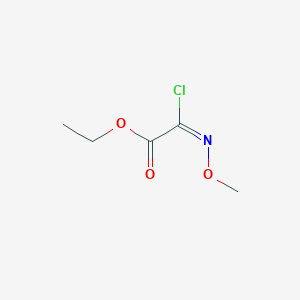
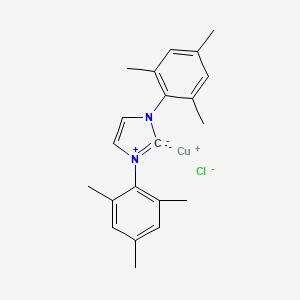
![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)
